molecular formula C22H19N3O3 B253092 N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Número de catálogo B253092
Peso molecular: 373.4 g/mol
Clave InChI: DDQDKIZNFZXBQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a small molecule inhibitor of EGFR tyrosine kinase, which is a key signaling pathway involved in the regulation of cell growth, proliferation, and survival. N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and decrease the expression of genes involved in cell proliferation and survival. N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been found to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its high specificity for EGFR tyrosine kinase, which minimizes off-target effects and reduces the risk of toxicity. However, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has relatively low solubility in water, which can limit its use in certain experimental settings. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.

Direcciones Futuras

There are several areas of future research that could be pursued with N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide. One potential direction is the development of more potent and selective EGFR tyrosine kinase inhibitors based on the structure of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide. Another area of research is the investigation of the potential use of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide in combination with other targeted therapies or immunotherapies for cancer treatment. Finally, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide could be further studied for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.

Métodos De Síntesis

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves a series of chemical reactions, starting with the reaction between 3-(1H-benzimidazol-2-yl)aniline and 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of purification steps to obtain the final product in high purity.

Aplicaciones Científicas De Investigación

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.

Propiedades

Nombre del producto

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Fórmula molecular

C22H19N3O3

Peso molecular

373.4 g/mol

Nombre IUPAC

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-27-19-11-10-15(13-20(19)28-2)22(26)23-16-7-5-6-14(12-16)21-24-17-8-3-4-9-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

Clave InChI

DDQDKIZNFZXBQM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

SMILES canónico

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.